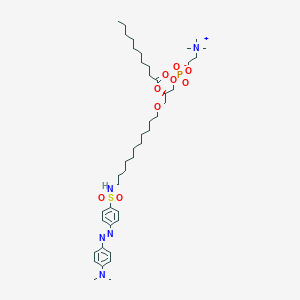
1-Methylhistamine dihydrochloride
Descripción general
Descripción
1-Methylhistamine dihydrochloride is a major metabolite of histamine by histamine N-methyltransferase in the pathway of histidine metabolism . It has been used as a biomarker of histaminergic system activity in the brains of Alzheimer’s disease patients as well as those with hypersomnia and other neurological conditions .
Synthesis Analysis
An improved high-performance liquid chromatography (HPLC) method was developed for simultaneous analysis of histamine (HA) and tele-methylhistamine (tele-MHA) levels in mouse and rat brain . 1-Methylhistamine dihydrochloride has been used as a standard in the evaluation of histamine levels in aqueous humor of glaucoma patients by liquid chromatography .Molecular Structure Analysis
The molecular formula of 1-Methylhistamine dihydrochloride is C6H13Cl2N3 . The average mass is 198.094 Da and the monoisotopic mass is 197.048660 Da .Chemical Reactions Analysis
1-Methylhistamine dihydrochloride is a product of histamine 1-methyltransferase in the pathway of histidine metabolism . It has been used as a biomarker for histaminergic system activity in the cerebrospinal fluid of patients suffering from Alzheimer′s disease (AD), hypersomnia, and other neurological conditions .Physical And Chemical Properties Analysis
The molecular formula of 1-Methylhistamine dihydrochloride is C6H13Cl2N3 . The average mass is 198.094 Da and the monoisotopic mass is 197.048660 Da .Aplicaciones Científicas De Investigación
Application 1: Biomarker for Food Histamine Intolerance
- Summary of Application : 1-Methylhistamine is being studied as a potential biomarker for food histamine intolerance. This condition is associated with diamine oxidase (DAO) deficiency, and researchers are looking for a non-invasive marker that can serve as a solid and clinically irrefutable diagnostic criterion .
- Methods of Application : The study involved assessing the urinary excretion of histamine (HA) and 1-methylhistamine (MHA) in individuals diagnosed with histamine intolerance and in a control group. The concentrations of HA and MHA in spot urine were determined by ultra-high performance liquid chromatography and fluorometric detection (UHPLC-FL) and normalized by creatinine .
- Results or Outcomes : The study found that histamine intolerant patients presented a distinct urinary excretion profile compared to the control group due to lower levels of MHA. No differences in urinary MHA were observed related to serum DAO activity. Spot urine samples were thus validated as a reliable tool to determine the urinary excretion of HA and MHA .
Application 2: Standard in the Evaluation of Histamine Levels
- Summary of Application : 1-Methylhistamine dihydrochloride has been used as a standard in the evaluation of histamine levels in the aqueous humor of glaucoma patients. It has also been used as a substrate to determine amine oxidase activity .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions the use of 1-Methylhistamine dihydrochloride in liquid chromatography to evaluate histamine levels .
- Results or Outcomes : The source does not provide specific results or outcomes for this application .
Application 3: Agonist of the H1 Histamine Receptor
- Summary of Application : 1-Methylhistamine dihydrochloride acts as an agonist of the H1 histamine receptor . It has been used in scientific investigations aimed at understanding the physiological and biochemical impacts of histamine .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 1-Methylhistamine dihydrochloride in various experimental setups to examine the effects of histamine .
- Results or Outcomes : The source does not provide specific results or outcomes for this application .
Application 4: Examination of Histamine’s Effects on Various Systems
- Summary of Application : 1-Methylhistamine dihydrochloride has been used to examine histamine’s effects on various systems, including the cardiovascular, respiratory, and immune systems .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 1-Methylhistamine dihydrochloride in various experimental setups to examine the effects of histamine .
- Results or Outcomes : The source does not provide specific results or outcomes for this application .
Application 5: Agonist of the H1 Histamine Receptor
- Summary of Application : 1-Methylhistamine dihydrochloride acts as an agonist of the H1 histamine receptor . It has been used in scientific investigations aimed at understanding the physiological and biochemical impacts of histamine .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 1-Methylhistamine dihydrochloride in various experimental setups to examine the effects of histamine .
- Results or Outcomes : The source does not provide specific results or outcomes for this application .
Application 6: Examination of Histamine’s Effects on Various Systems
- Summary of Application : 1-Methylhistamine dihydrochloride has been used to examine histamine’s effects on various systems, including the cardiovascular, respiratory, and immune systems .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 1-Methylhistamine dihydrochloride in various experimental setups to examine the effects of histamine .
- Results or Outcomes : The source does not provide specific results or outcomes for this application .
Safety And Hazards
Direcciones Futuras
Efforts are currently being directed to identify a non-invasive marker that can serve as a solid and clinically irrefutable diagnostic criterion for histamine intolerance associated with diamine oxidase (DAO) deficiency . The identification of biomarkers of histamine (HA) metabolism in urine is proposed as a possible new diagnostic strategy .
Propiedades
IUPAC Name |
2-(1-methylimidazol-4-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-9-4-6(2-3-7)8-5-9;;/h4-5H,2-3,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXVEALMQHTMSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017448 | |
| Record name | 2-(1-methylimidazol-4-yl)ethanamine;dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylhistamine dihydrochloride | |
CAS RN |
6481-48-7 | |
| Record name | 2-(1-methylimidazol-4-yl)ethanamine;dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methylhistamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2E)-2-[(2S,3R,4S,6R)-2-hydroxy-3,4-dimethoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile](/img/structure/B162361.png)









